synthesis of N-hydroxytetrachlorophthalimide from tetrachlorophthalic anhydride
synthesis of N-hydroxytetrachlorophthalimide from tetrachlorophthalic anhydride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of N-hydroxytetrachlorophthalimide, a key reagent and intermediate in organic synthesis and pharmaceutical development. While direct, detailed experimental protocols for its synthesis from tetrachlorophthalic anhydride (B1165640) are not abundantly available in published literature, this document outlines a robust, inferred experimental protocol based on well-established methods for the synthesis of its non-halogenated analog, N-hydroxyphthalimide. This guide includes a detailed reaction pathway, a summary of reaction conditions in a structured table, and a complete experimental protocol to facilitate its practical application in a laboratory setting. N-hydroxytetrachlorophthalimide is a valuable compound, particularly in the preparation of chlorinated agrochemicals and pharmaceuticals due to its role as a chlorinating agent and its stability.[1]
Introduction
N-hydroxytetrachlorophthalimide (TCNHPI) is an aryl-tetrahalogenated derivative of N-hydroxyphthalimide. Its unique structure, featuring a reactive N-hydroxy group and an electron-withdrawing tetrachlorinated aromatic ring, makes it a powerful reagent in organic synthesis.[1] It serves as a precursor in nitrene and radical chemistry and is utilized for amination and oxidation reactions.[2] The tetrachloro-substitution enhances the electrophilicity of the molecule, which allows for selective functional group transformations.[2] TCNHPI has found applications as a catalyst in the oxidation of aromatic hydrocarbons and in the development of novel materials.[1] In pharmaceutical research, it holds potential in drug formulation to create compounds with improved therapeutic efficacy.[1]
This guide details the synthesis of N-hydroxytetrachlorophthalimide from tetrachlorophthalic anhydride and a hydroxylamine (B1172632) salt.
Reaction Pathway and Mechanism
The synthesis of N-hydroxytetrachlorophthalimide proceeds via the reaction of tetrachlorophthalic anhydride with hydroxylamine. The reaction is typically carried out using a hydroxylamine salt, such as hydroxylamine hydrochloride or hydroxylamine sulfate, in the presence of a base. The base deprotonates the hydroxylamine salt to generate free hydroxylamine, which then acts as the nucleophile.
The reaction mechanism involves the nucleophilic attack of the hydroxylamine on one of the carbonyl carbons of the tetrachlorophthalic anhydride. This is followed by a ring-opening to form an intermediate, which then undergoes intramolecular cyclization and dehydration to yield the final product, N-hydroxytetrachlorophthalimide.
Caption: Reaction pathway for the synthesis of N-hydroxytetrachlorophthalimide.
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of N-hydroxytetrachlorophthalimide. This protocol is based on established procedures for the synthesis of N-hydroxyphthalimide from phthalic anhydride and has been adapted for the tetrachlorinated analog.
Materials and Equipment
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Tetrachlorophthalic anhydride (TCPA)
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Hydroxylamine hydrochloride (NH₂OH·HCl)
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Triethylamine (B128534) (TEA) or Sodium Carbonate (Na₂CO₃)
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Isopropanol (B130326) or Dioxane
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Distilled water
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer with heating mantle
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Büchner funnel and filter paper
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Rotary evaporator
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Standard laboratory glassware
Synthesis Procedure
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add tetrachlorophthalic anhydride (1.0 eq).
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Solvent Addition: Add a suitable solvent such as isopropanol or a hydrated organic solvent like aqueous dioxane.
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Addition of Reactants: Add hydroxylamine hydrochloride (1.0 - 1.2 eq).
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Base Addition: Slowly add a base such as triethylamine (1.0 eq relative to hydroxylamine hydrochloride) or sodium carbonate to the stirring mixture. The addition of a base is crucial to liberate the free hydroxylamine.
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Reaction: Heat the reaction mixture to reflux (typically 70-105°C depending on the solvent) and maintain for 0.5 to 4 hours.[3][4] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature.
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Isolation of Product:
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If using a volatile base and solvent like triethylamine and isopropanol, the solvent and excess base can be removed under reduced pressure using a rotary evaporator.[3]
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If using a non-volatile base like sodium carbonate, the mixture may be acidified to precipitate the product, which is then collected by filtration.
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Purification: The crude product can be purified by washing with water and/or a suitable organic solvent, followed by drying. Recrystallization from an appropriate solvent can be performed for higher purity.
Data Presentation
The following table summarizes the key quantitative data and reaction conditions based on analogous syntheses of N-hydroxyphthalimide, which can be adapted for the synthesis of N-hydroxytetrachlorophthalimide.
| Parameter | Value/Condition | Reference for Analogy |
| Reactants | Tetrachlorophthalic Anhydride, Hydroxylamine Salt | |
| Base | Triethylamine, Sodium Carbonate | [3],[5] |
| Solvent | Isopropanol, Aqueous Dioxane | [3],[4] |
| Molar Ratio (Anhydride:Hydroxylamine) | 1 : 1.0 - 1.2 | [3] |
| Reaction Temperature | 70 - 105 °C | [3],[4] |
| Reaction Time | 0.5 - 4 hours | [3],[4] |
| Purity (Anticipated) | >97% | [4] |
Logical Workflow for Synthesis
The following diagram illustrates the logical workflow for the synthesis and purification of N-hydroxytetrachlorophthalimide.
Caption: Workflow for the synthesis of N-hydroxytetrachlorophthalimide.
Conclusion
The synthesis of N-hydroxytetrachlorophthalimide from tetrachlorophthalic anhydride is a straightforward process that can be reliably achieved by adapting established methods for the preparation of N-hydroxyphthalimide. The use of a suitable base and solvent system is critical for achieving high yields and purity. This technical guide provides the necessary information for researchers and professionals in drug development to successfully synthesize this important compound for their applications. The enhanced reactivity and stability of N-hydroxytetrachlorophthalimide make it a valuable tool in modern organic and medicinal chemistry.[1]
References
- 1. chemimpex.com [chemimpex.com]
- 2. EP2414329B1 - Process for preparing n-substituted cyclic imides - Google Patents [patents.google.com]
- 3. CN105111128A - Method for preparing N-hydroxyphthalimide - Google Patents [patents.google.com]
- 4. CN1239715A - Synthesis process of N-hydroxyl phthalimide - Google Patents [patents.google.com]
- 5. N-Hydroxyphthalimide - Wikipedia [en.wikipedia.org]
